An In-depth Technical Guide to 2-Isopropyl-6-propylphenol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Isopropyl-6-propylphenol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-6-propylphenol is a substituted phenolic compound that has garnered interest in the fields of pharmaceutical sciences and organic synthesis. As a known impurity of the widely used intravenous anesthetic, Propofol (2,6-diisopropylphenol), its characterization is crucial for quality control and drug safety in pharmaceutical manufacturing.[1][2] Beyond its role as an impurity, its structural similarity to other biologically active phenols suggests potential applications that warrant further investigation. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 2-Isopropyl-6-propylphenol, offering valuable insights for researchers and professionals in drug development and chemical analysis.
Chemical Structure and Identification
2-Isopropyl-6-propylphenol, with the chemical formula C₁₂H₁₈O, possesses a phenol ring substituted with an isopropyl group at the C2 position and a propyl group at the C6 position.[3] This ortho-disubstituted arrangement significantly influences its chemical and physical properties.
| Identifier | Value |
| IUPAC Name | 2-propan-2-yl-6-propylphenol[4] |
| CAS Number | 74663-48-2[3] |
| Molecular Formula | C₁₂H₁₈O[3] |
| Molecular Weight | 178.27 g/mol [3] |
| SMILES | CCCC1=C(C(=CC=C1)C(C)C)O[3] |
| InChI | InChI=1S/C12H18O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9,13H,4,6H2,1-3H3[4] |
Physicochemical Properties
The physical and chemical properties of 2-Isopropyl-6-propylphenol are summarized in the table below. These properties are essential for its handling, purification, and analytical characterization.
| Property | Value | Source |
| Boiling Point | 254.5 ± 9.0 °C at 760 mmHg | [5] |
| Density | 0.951 g/cm³ | [6] |
| Flash Point | 115.3 ± 7.2 °C | [5] |
| LogP | 4.34 | [5] |
| Refractive Index | 1.515 | [5] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxyl, isopropyl, and propyl protons.
-
Aromatic Protons: Three signals in the range of δ 6.8-7.2 ppm, corresponding to the three protons on the benzene ring. The coupling patterns will be informative of their relative positions.
-
Hydroxyl Proton: A broad singlet, typically in the range of δ 4.5-5.5 ppm, which can vary with concentration and solvent.
-
Isopropyl Group: A septet for the methine proton around δ 3.0-3.4 ppm and a doublet for the six methyl protons around δ 1.2-1.3 ppm.
-
Propyl Group: A triplet for the methylene protons adjacent to the ring around δ 2.5-2.7 ppm, a sextet for the middle methylene protons around δ 1.5-1.7 ppm, and a triplet for the terminal methyl protons around δ 0.9-1.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the hydroxyl, isopropyl, and propyl groups will be deshielded.
-
Isopropyl Carbon: A signal for the methine carbon around δ 26-28 ppm and a signal for the two equivalent methyl carbons around δ 22-24 ppm.
-
Propyl Carbon: Three distinct signals for the three carbons of the propyl group, with the carbon attached to the ring being the most deshielded.
FT-IR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple peaks in the range of 2850-2960 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong band in the range of 1200-1260 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 178.
-
Fragmentation: Expect losses of methyl (M-15) and propyl (M-43) groups from the alkyl substituents. A significant peak corresponding to the loss of a propylene molecule (M-42) via a McLafferty-type rearrangement from the propyl group is also possible. The benzylic cleavage leading to a stable ion would also be a prominent fragmentation pathway.
Synthesis of 2-Isopropyl-6-propylphenol
A plausible and efficient method for the synthesis of 2-Isopropyl-6-propylphenol is the Friedel-Crafts alkylation of 2-isopropylphenol. This electrophilic aromatic substitution reaction introduces the propyl group onto the aromatic ring.
Reaction Mechanism
The synthesis proceeds via a Friedel-Crafts alkylation mechanism. The key steps are:
-
Formation of the Electrophile: The alkylating agent (e.g., 1-chloropropane or propene) reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a propyl carbocation or a polarized complex.
-
Electrophilic Attack: The electron-rich phenol ring of 2-isopropylphenol attacks the electrophile. The hydroxyl and isopropyl groups are ortho-, para-directing. Due to steric hindrance from the existing isopropyl group at the C2 position, the incoming propyl group will preferentially add to the less hindered C6 (ortho) position.
-
Deprotonation: A weak base removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product.
Caption: Proposed Friedel-Crafts alkylation mechanism.
Experimental Protocol
The following is a generalized, step-by-step experimental protocol for the synthesis of 2-Isopropyl-6-propylphenol.
Materials:
-
2-Isopropylphenol
-
1-Chloropropane (or propene gas)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (aq., dilute)
-
Sodium bicarbonate solution (aq., saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-isopropylphenol in anhydrous DCM.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions.
-
Alkylation: Add 1-chloropropane dropwise from the dropping funnel to the stirred solution at 0°C. If using propene, bubble the gas through the solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 2-Isopropyl-6-propylphenol.
Caption: Synthetic workflow for 2-Isopropyl-6-propylphenol.
Chemical Reactivity
The chemical reactivity of 2-Isopropyl-6-propylphenol is primarily dictated by the phenolic hydroxyl group and the activated aromatic ring.
-
Acidity: The hydroxyl proton is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, making the aromatic ring susceptible to further electrophilic substitution, although the existing bulky ortho substituents will sterically hinder reactions at the remaining ortho position.
-
Oxidation: Phenols can be oxidized to quinones under certain conditions.
-
Alkylation/Acylation of the Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. One source describes 2-Isopropyl-6-propylphenol as a reactive alkylating agent that can bind to the hydroxyl group of proteins.[6]
Applications and Relevance in Drug Development
The primary significance of 2-Isopropyl-6-propylphenol in drug development is its status as a process-related impurity in the synthesis of Propofol.[1] Its detection and quantification are therefore critical for ensuring the purity and safety of this widely used anesthetic.
Some phenolic compounds are known to exhibit antimicrobial and antioxidant properties. While specific studies on the biological activity of 2-Isopropyl-6-propylphenol are limited, its structure suggests that it may possess similar properties, which could be an area for future research. One commercial supplier mentions its potential as a reactive alkylating agent that interacts with proteins, suggesting a possible application in proteomics research.[6]
Safety and Handling
2-Isopropyl-6-propylphenol is associated with several hazards and should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and respiratory protection. Avoid ingestion and contact with skin and eyes. Store in a cool, dry place away from light.[6]
Conclusion
2-Isopropyl-6-propylphenol is a molecule of significant interest, primarily due to its connection to the pharmaceutical industry as an impurity of Propofol. A thorough understanding of its chemical properties, structure, and synthesis is essential for quality control and for exploring its potential in other applications. This technical guide provides a solid foundation for researchers and professionals working with this compound, from its synthesis and characterization to its safe handling and potential future research directions.
References
-
2-Isopropyl-6-propylphenol | CAS#:74663-48-2 | Chemsrc. (n.d.). Retrieved January 6, 2026, from [Link]
-
2-Isopropyl-6-propylphenol | C12H18O | CID 3058154. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Orientations of the hydroxyl and isopropyl groups in the cis and trans conformers of 2-isopropylphenol and 2-isopropyl-6-methylphenol. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Propofol. (n.d.). In USP-NF. Retrieved January 6, 2026, from [Link]
-
Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
2-Isopropyl-6-propylphenol | C12H18O | CID 3058154. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Propofol-impurities. (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]
-
Propofol. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]
-
2-isopropyl-6-propylphenol (C12H18O). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]
-
2-Isopropylphenol | C9H12O | CID 6943. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
2-Propylphenol | C9H12O | CID 12570. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
2-isopropyl phenol, 88-69-7. (n.d.). The Good Scents Company. Retrieved January 6, 2026, from [Link]
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